![molecular formula C7H7BrN2 B11903246 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. One common method is the reaction of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include hydrogenated derivatives with reduced double bonds or functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex and modulating the biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Iodo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom, which can affect the compound’s reactivity and binding properties.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The bromine atom also influences the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H7BrN2 |
|---|---|
Peso molecular |
199.05 g/mol |
Nombre IUPAC |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |
Clave InChI |
INPJDDRHEBYEOP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C=CN=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


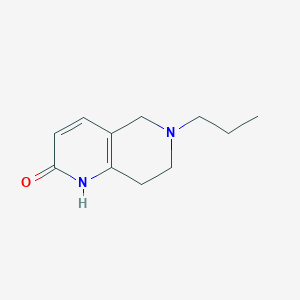
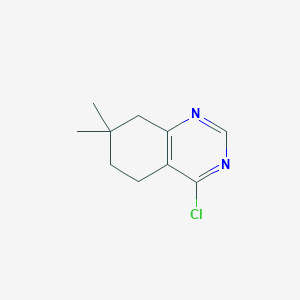
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)

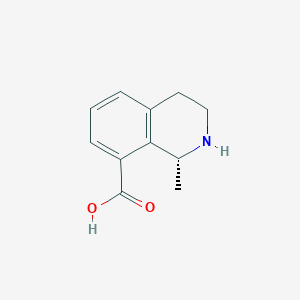
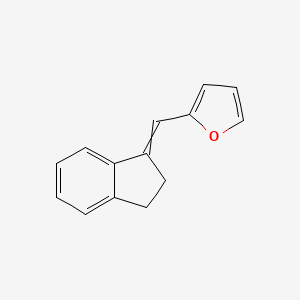
![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
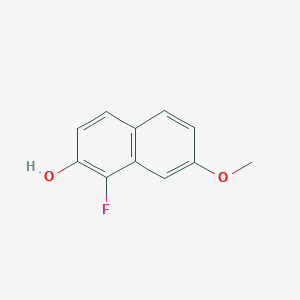
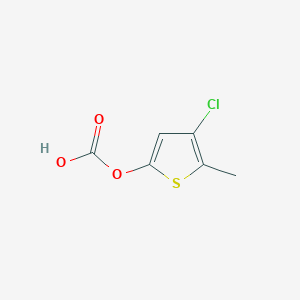
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
